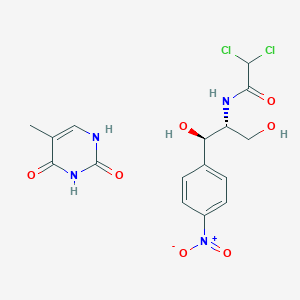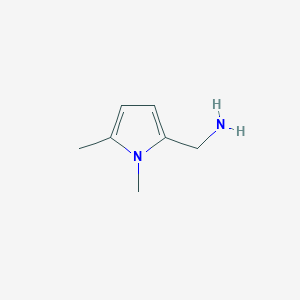
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,5-dimethyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 118799-24-9 . It has a molecular weight of 125.19 .
Molecular Structure Analysis
The molecular formula of “(1,5-dimethyl-1H-pyrrol-2-yl)methylamine” is C7H12N2 . Its average mass is 124.184 Da and its monoisotopic mass is 124.100044 Da .Physical And Chemical Properties Analysis
“(1,5-dimethyl-1H-pyrrol-2-yl)methylamine” has a molecular weight of 125.19 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
- Application : Synthesis of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .
- Method : The reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride was used to synthesize these derivatives .
- Results : The synthesized compounds were studied using 1H-13C NMR two-dimensional techniques and single-crystal X-ray diffraction. They were found to have anti-inflammatory activity, as well as antibacterial activity against several strains .
- Application : Suppression of cell growth and increase in cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Pharmacology and Medicinal Chemistry
Biotechnology
- Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
- Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Application : Synthesis and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors .
- Method : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared .
- Results : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
- Application : Study of the sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The article deals with the sensitive electronic forms in accessible redox states .
Medicinal Chemistry
Pharmaceutical Chemistry
Chemistry
- Chemistry
- Application : Study of the sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The article deals with the sensitive electronic forms in accessible redox states .
Propiedades
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUHAJOXPNPERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine | |
CAS RN |
118799-24-9 |
Source


|
| Record name | (1,5-dimethyl-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

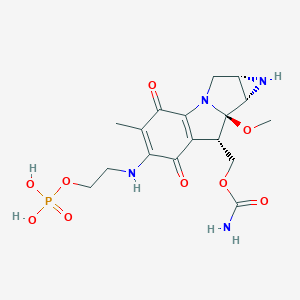

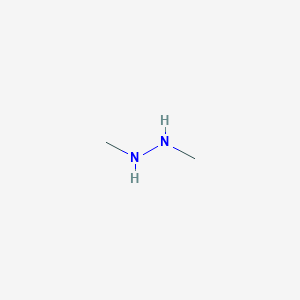

![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
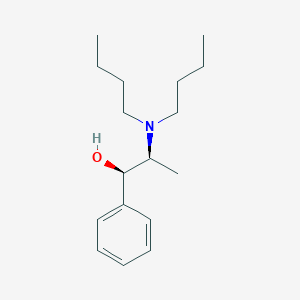

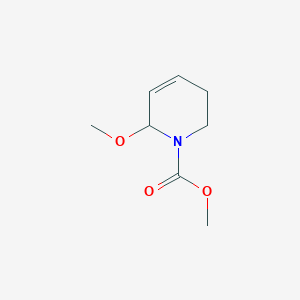

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)


